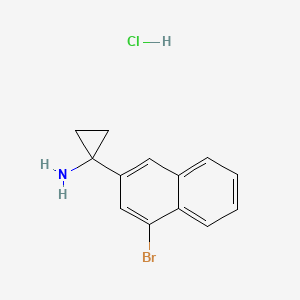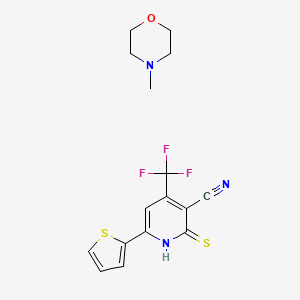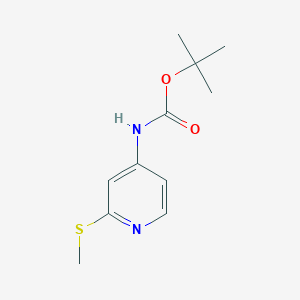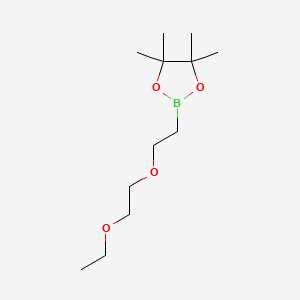
2-(2-(2-Ethoxyethoxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2-Ethoxyethoxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained attention in various scientific fields due to its unique chemical properties. This compound is characterized by its boron-containing dioxaborolane ring and ethoxyethoxyethyl side chain, making it a versatile reagent in organic synthesis and other applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Ethoxyethoxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(2-(2-Ethoxyethoxy)ethyl)boronic acid with tetramethyl-1,3,2-dioxaborolane under anhydrous conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at room temperature. The product is then purified through column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and in-line purification systems can streamline the synthesis, reducing production time and costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(2-Ethoxyethoxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced boron species.
Substitution: The ethoxyethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic conditions.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Boranes or other reduced boron species.
Substitution: Various substituted boronic esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-(2-Ethoxyethoxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds in organic synthesis.
Biology: The compound can be employed in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 2-(2-(2-Ethoxyethoxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with palladium catalysts, facilitating the transfer of the ethoxyethoxyethyl group to the coupling partner. In biological systems, the boron atom can interact with enzymes and other proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Ethoxyethoxy)ethyl acetate
- 2-(2-Ethoxyethoxy)ethyl bromide
- 2-(2-(2-Ethoxyethoxy)ethoxy)ethyl acrylate
Uniqueness
Compared to similar compounds, 2-(2-(2-Ethoxyethoxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boron-containing dioxaborolane ring, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring boron chemistry, such as cross-coupling reactions and boron neutron capture therapy.
Eigenschaften
Molekularformel |
C12H25BO4 |
|---|---|
Molekulargewicht |
244.14 g/mol |
IUPAC-Name |
2-[2-(2-ethoxyethoxy)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H25BO4/c1-6-14-9-10-15-8-7-13-16-11(2,3)12(4,5)17-13/h6-10H2,1-5H3 |
InChI-Schlüssel |
RHSKAEFFQXOLFG-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)CCOCCOCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride](/img/structure/B13452959.png)
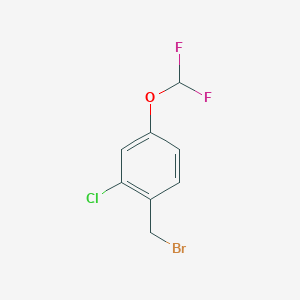


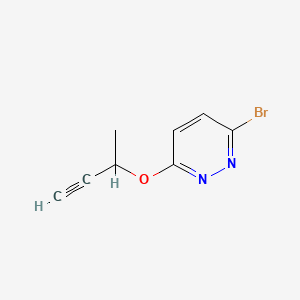

![2-amino-5H,6H,7H-cyclopenta[b]pyridin-7-ol](/img/structure/B13453003.png)
![{5-Oxaspiro[3.4]octan-2-yl}methanol](/img/structure/B13453014.png)
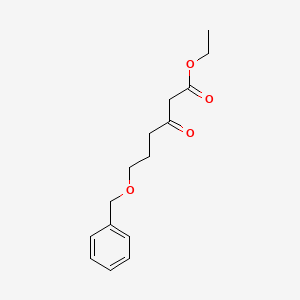
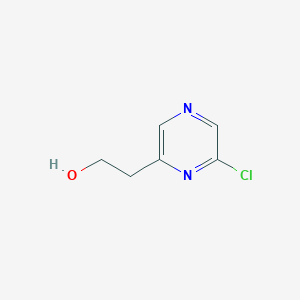
![3-Thia-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13453024.png)
